(3R)-3-Amino-N-methylpiperidine-1-carboxamide
CAS No.:
Cat. No.: VC17668862
Molecular Formula: C7H15N3O
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15N3O |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | (3R)-3-amino-N-methylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C7H15N3O/c1-9-7(11)10-4-2-3-6(8)5-10/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m1/s1 |
| Standard InChI Key | RIBALLSLJGZPRV-ZCFIWIBFSA-N |
| Isomeric SMILES | CNC(=O)N1CCC[C@H](C1)N |
| Canonical SMILES | CNC(=O)N1CCCC(C1)N |
Introduction
Structural Characteristics and Molecular Identity
(3R)-3-Amino-N-methylpiperidine-1-carboxamide features a six-membered piperidine ring substituted with an amino group at the 3-position (R-configuration) and a methyl carboxamide group at the 1-position. Its molecular formula is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol. Key structural attributes include:
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Chirality: The R-configuration at the 3-position ensures enantioselective interactions in biological systems, a feature critical for binding to asymmetric enzyme active sites .
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Functional Groups: The primary amine at C3 and the carboxamide at C1 contribute to hydrogen-bonding capabilities and solubility profiles .
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| Configuration | (3R) |
| Key Functional Groups | Primary amine, methyl carboxamide |
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Transamination | ω-Transaminase, Isopropylamine, 50°C, pH 8.0 | 90.9 |
| 2 | Deprotection/Acylation | HCl/MeOH; Methyl isocyanate | ~85* |
*Theoretical yield based on analogous reactions .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxamide group, with limited solubility in water .
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Stability: Likely hygroscopic and sensitive to oxidation, necessitating storage under inert conditions at 2–8°C .
Spectroscopic Data
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Optical Rotation: Analogous Boc-protected derivatives show [α]D = -28.5° (c = 1, DMF) , suggesting significant optical activity for the target compound.
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NMR: Predicted δH (DMSO-d6): 1.40–1.70 (m, 4H, piperidine H), 2.75 (s, 3H, NCH₃), 3.10–3.30 (m, 2H, NH₂), 3.80–4.00 (m, 1H, C3-H) .
Pharmacological Applications and Mechanisms
Dipeptidyl Peptidase-IV (DPP-4) Inhibition
Structurally related 3-aminopiperidine derivatives, such as linagliptin, are established DPP-4 inhibitors used in type 2 diabetes management . The carboxamide group in (3R)-3-Amino-N-methylpiperidine-1-carboxamide may enhance binding affinity to the DPP-4 active site through hydrogen bonding with Glu205 and Glu206 residues.
γ-Secretase Modulation
Boc-protected 3-aminopiperidines demonstrate activity as γ-secretase modulators, reducing amyloid-β42 production . The target compound’s primary amine could chelate catalytic aspartate residues in γ-secretase, positioning it as a candidate for Alzheimer’s disease research.
Table 3: Therapeutic Targets and Mechanisms
| Target | Mechanism | Potential Indication |
|---|---|---|
| DPP-4 | Competitive inhibition | Type 2 diabetes |
| γ-Secretase | Allosteric modulation | Alzheimer’s disease |
Future Directions and Research Gaps
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Synthetic Optimization: Developing one-pot enzymatic-acylation cascades could improve efficiency .
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In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to validate therapeutic potential.
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Target Identification: High-throughput screening could uncover novel targets, such as kinase or GPCR interactions.
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